N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
CAS No.:
Cat. No.: VC16314605
Molecular Formula: C16H16N6O3
Molecular Weight: 340.34 g/mol
* For research use only. Not for human or veterinary use.
![N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide -](/images/structure/VC16314605.png)
Specification
Molecular Formula | C16H16N6O3 |
---|---|
Molecular Weight | 340.34 g/mol |
IUPAC Name | N-(6-methoxypyridin-3-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
Standard InChI | InChI=1S/C16H16N6O3/c1-22-20-16(19-21-22)11-3-6-13(7-4-11)25-10-14(23)18-12-5-8-15(24-2)17-9-12/h3-9H,10H2,1-2H3,(H,18,23) |
Standard InChI Key | DZOMXBCYDRFEDA-UHFFFAOYSA-N |
Canonical SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CN=C(C=C3)OC |
Introduction
Structural Features and Chemical Properties
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 340.34 g/mol | |
LogP (Predicted) | 1.44–1.96 | |
Hydrogen Bond Acceptors | 6 | |
Rotatable Bonds | 5 | |
Topological Polar Surface Area | 93.8 Ų |
The compound’s moderate lipophilicity (LogP) and polar surface area suggest potential for blood-brain barrier permeability and oral bioavailability .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Friedel-Crafts Acylation: To construct the phenoxy-acetamide backbone .
-
Tetrazole Ring Formation: Via [2+3] cycloaddition between nitriles and sodium azide .
-
Coupling Reactions: HATU- or EDCI-mediated peptide coupling to attach the methoxypyridine moiety .
Example Protocol (adapted from ):
-
React 4-(2-methyl-2H-tetrazol-5-yl)phenol with bromoacetyl bromide in DCM to form 2-bromo-1-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetone.
-
Substitute bromide with 3-amino-6-methoxypyridine using HATU in DMF.
Structural Analogues
Key modifications explored in literature include:
-
Replacing the methoxy group with ethoxy or halogen atoms to modulate potency .
-
Varying tetrazole substituents (e.g., 1-methyl vs. 2-methyl) to optimize metabolic stability .
Pharmacological Applications
Protein-Protein Interaction Inhibition
In a study by Shaabani et al. (2022), structurally related biphenyl ether analogs demonstrated PD-1/PD-L1 inhibitory activity (IC₅₀: 0.5–5 μM) . The tetrazole moiety in N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide may mimic carboxylate groups, disrupting PD-L1 dimerization .
Kinase Modulation
Compounds with similar acetamide-tetrazole architectures (e.g., EP1702919A1) inhibited VEGFR-2 and EGFR kinases at nanomolar concentrations . Molecular docking suggests the tetrazole ring forms critical hydrogen bonds with ATP-binding sites .
Parameter | Description |
---|---|
GHS Signal Word | Danger |
Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H228 (Flammable solid) |
Precautionary Measures | Use PPE, avoid sparks, and store in a cool, dry place |
Data extrapolated from structurally related tetrazole derivatives .
Future Directions
-
In Vivo Efficacy Studies: Prioritize pharmacokinetic profiling in rodent models.
-
Structure-Activity Relationship (SAR): Systematically vary substituents on the pyridine and tetrazole rings.
-
Target Identification: Use proteomics to elucidate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume